molecular formula C7H7ClN4O2 B2831976 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride CAS No. 2173996-28-4

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride

Cat. No.: B2831976
CAS No.: 2173996-28-4
M. Wt: 214.61
InChI Key: CLXRKLSRUPVOQR-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C7H6N4O2.ClH . It has a molecular weight of 214.61 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which are non-naturally occurring small molecules that have aroused the interest of researchers .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . Another method involves the use of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H2,(H,12,13)(H,8,9,10);1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .

It is stored at room temperature . The compound’s InChI code is InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H2,(H,12,13)(H,8,9,10);1H .

Scientific Research Applications

Efficient Synthesis Methods

A study presents efficient and regioselective one-step synthesis methods for 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. These methods are highlighted for their high yield and regioselectivity, useful in preparing biologically active compounds (Serena Massari et al., 2017).

Antitumor and Antimicrobial Activities

Research on substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety indicates inhibitory effects on a wide range of cancer cell lines, demonstrating the compound's antitumor potential (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2009). Another study focused on 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, assessing their anticonvulsant activities and finding certain compounds to be more effective than well-known anticonvulsant drugs (Shiben Wang et al., 2015).

Antibacterial Activity

A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and shown to exhibit antibacterial activity against Gram-positive and Gram-negative microbial strains, indicating its potential in developing new antibacterial agents (S. Lahmidi et al., 2019).

Synthetic Utility and Versatility

The synthetic utility of heteroaromatic azido compounds for preparing various triazolo[1,5-a]pyrimidines is highlighted, showcasing their role as intermediates in the synthesis of potentially active compounds (C. Westerlund, 1980). Another study emphasizes the versatility of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines as intermediates in organic synthesis, demonstrating their rearrangement and the potential for creating diverse molecular structures (Y. Makisumi, H. Kanō, 1963).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The potential of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Future research could focus on exploring the biological properties of these compounds in more detail, as well as developing new synthesis methods.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antiproliferative activities against various cancer cells .

Mode of Action

It has been suggested that similar compounds may inhibit the growth and colony formation of certain cells . This could potentially be achieved through interactions with specific cellular targets, leading to changes in cell function and viability.

Pharmacokinetics

The compound’s molecular weight (1501380 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed throughout the body.

Result of Action

It has been suggested that similar compounds may induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in certain cells .

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXRKLSRUPVOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-28-4
Record name 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride
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